Compound Description: AKE-72 is a diarylamide 3-aminoindazole developed as a potent pan-BCR-ABL inhibitor, demonstrating activity against both wild-type BCR-ABL and the imatinib-resistant T315I mutant. This compound exhibits significant anti-leukemic properties, particularly against the K-562 cell line, and effectively inhibits the proliferation of Ba/F3 cells expressing various BCR-ABL forms. []
Relevance: Although AKE-72 possesses a distinct core structure compared to N-(4-Ethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide, both compounds share the presence of a benzamide moiety. This common structural element suggests potential similarities in their binding properties and interactions with specific targets. Additionally, the presence of an ethyl group in both compounds, albeit at different positions, further highlights a shared structural motif. Notably, AKE-72 incorporates a more complex and extended structure compared to the target compound, suggesting that modifications to the benzamide scaffold and the introduction of specific substituents can significantly impact biological activity and target specificity. []
Compound Description: Imatinib, a widely used leukemia therapeutic, acts as a tyrosine kinase inhibitor, specifically targeting BCR-ABL activity. Its structure is characterized by a piperazine-1-ium salt. [] Several studies focus on its various salt forms (mesylate, picrate, citrate, fumarate, malonate) and crystalline modifications for optimizing its pharmaceutical properties. [, , , , , ]
Relevance: Imatinib and N-(4-Ethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide share a core benzamide structure, a crucial feature for their biological activities. Despite differences in substituents decorating this core, the shared benzamide suggests potential similarities in their binding mechanisms and interactions with target proteins, particularly within the tyrosine kinase family. [, , , , , , ]
Compound Description: This compound represents a novel benzamide derivative designed as a potent and selective class I histone deacetylase (HDAC) inhibitor. It displays potent antitumor activity in vitro against human myelodysplastic syndrome (SKM-1) cells and in vivo in SKM-1 xenograft models. It induces cell cycle arrest, apoptosis, and exhibits favorable pharmacokinetic properties, making it a promising anticancer drug candidate. []
Relevance: Both this compound and N-(4-Ethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide belong to the benzamide class of compounds, suggesting potential similarities in their chemical properties and potential interactions with biological targets, despite differences in their overall structures and substituents. The presence of a substituted phenyl ring attached to the benzamide nitrogen in both compounds further highlights this structural similarity. []
Compound Description: This molecule, structurally similar to Imatinib, is investigated for its potential as a PDGF receptor tyrosine kinase inhibitor. Research suggests its potential use in treating angiotensin II-induced diseases, particularly hypertension. [, ]
Relevance: This compound and N-(4-Ethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide share the benzamide core structure, indicating potential similarities in their binding properties despite significant differences in their substituents. This highlights how subtle modifications to the benzamide core can result in diverse biological activity profiles. [, ]
5. 4-Amino-N-(2-ethylphenyl)benzamide and 4-Amino-N-(2,6-diethylphenyl)benzamide []
Compound Description: These compounds are ameltolide (4-amino-N-(2,6-dimethylphenyl)benzamide) analogues synthesized and evaluated for their anticonvulsant activity. They exhibit superior efficacy compared to phenytoin in the maximal electroshock seizure test but are inactive in other seizure models. Notably, they display higher efficacy and protective index after oral administration compared to ameltolide. []
Relevance: These ameltolide analogues share a core benzamide structure with N-(4-Ethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide, with variations primarily in the substituents attached to the phenyl ring directly linked to the benzamide nitrogen. This structural similarity, despite differences in other substituents, highlights the importance of the benzamide moiety and the influence of subtle modifications on biological activity and pharmacological properties. []
Compound Description: Compound 57b belongs to a series of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides investigated for their gastrokinetic activity. It exhibits potent in vivo gastric emptying activity, comparable to the 4-fluorobenzyl analogue (AS-4370). Importantly, unlike AS-4370, compound 57b lacks dopamine D2 receptor antagonistic activity, making it a potentially safer alternative for treating gastrointestinal motility disorders. []
Relevance: Both compound 57b and N-(4-Ethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide share the benzamide core structure. The structural similarity, particularly the presence of an ethyl group in both compounds, albeit at different positions, suggests that modifications to the benzamide scaffold and the introduction of specific substituents can significantly impact biological activity and target selectivity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.